5-chloro-2-methoxy-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide
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Overview
Description
5-chloro-2-methoxy-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a methoxybenzamide moiety, and several functional groups such as chloro, isopropylamino, and methylthio.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Introduction of the isopropylamino group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with isopropylamine.
Attachment of the methylthio group: This can be done via thiolation reactions using methylthiolating agents such as methylthiol chloride.
Coupling with 2-methoxybenzamide: The final step involves the coupling of the synthesized intermediate with 2-methoxybenzamide under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
5-chloro-2-methoxy-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide
- 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
Uniqueness
5-chloro-2-methoxy-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide is unique due to its specific combination of functional groups and its pyrazolo[3,4-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O2S/c1-11(2)23-16-14-10-22-26(17(14)25-19(24-16)29-4)8-7-21-18(27)13-9-12(20)5-6-15(13)28-3/h5-6,9-11H,7-8H2,1-4H3,(H,21,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYQONMGPVGENV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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